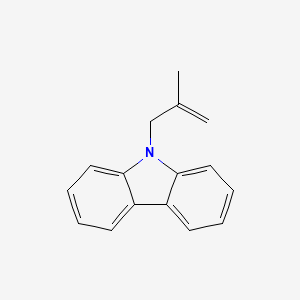

9-(2-Methyl-2-propenyl)-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

9-(2-methylprop-2-enyl)carbazole |

InChI |

InChI=1S/C16H15N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,1,11H2,2H3 |

InChI Key |

RLTXZVBHLQGIFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Comparison: 9-Methallylcarbazole vs. N-Vinylcarbazole

The following technical guide compares 9-methallylcarbazole and N-vinylcarbazole (NVC) .

A Structural and Functional Analysis for Polymer & Drug Development

Executive Summary

This guide provides a critical technical comparison between the industry-standard monomer N-vinylcarbazole (NVC) and its structural analog 9-methallylcarbazole (also known as 9-(2-methyl-2-propenyl)-9H-carbazole).

While NVC is the cornerstone of organic electronics (photoconductors, OLEDs), its extreme cationic sensitivity and toxicity profile present challenges. 9-Methallylcarbazole represents a non-conjugated alternative. The insertion of a methylene spacer and a methyl group fundamentally alters the polymerization kinetics, electronic coupling, and biological reactivity. This guide dissects these differences to aid researchers in monomer selection for functional materials and pharmacophore design.

Chemical Structure & Fundamental Properties[1][2][3][4]

The core distinction lies in the linkage between the carbazole nitrogen and the polymerizable alkene.

| Feature | N-Vinylcarbazole (NVC) | 9-Methallylcarbazole |

| Structure | N–CH=CH₂ (Direct Vinyl) | N–CH₂–C(CH₃)=CH₂ (Allylic) |

| Conjugation | Yes. N-lone pair conjugates with alkene ( | No. Methylene spacer breaks conjugation. |

| Electronic Nature | Electron-rich alkene (Enamine-like character). | Isolated alkene (Standard olefin character). |

| CAS Number | 1484-13-5 | Analogous to 9-allylcarbazole (1484-09-9) |

| Physical State | Crystalline Solid ( | Viscous Oil or Low-Melting Solid |

| Solubility | Soluble in Toluene, THF, CHCl₃. | Soluble in Toluene, THF, CHCl₃, Alkanes. |

Structural Visualization

The following diagram illustrates the connectivity difference that dictates reactivity.

Caption: Structural comparison highlighting the conjugation gap in methallylcarbazole.

Synthesis & Reactivity Profiles

Synthesis Pathways[1][5][6][7]

-

NVC: Produced via Reppe Vinylation (Carbazole + Acetylene + Base/High Pressure). This route is industrial but requires handling high-pressure acetylene.

-

9-Methallylcarbazole: Synthesized via Nucleophilic Substitution (

). Carbazole is deprotonated (NaH or KOH) and reacted with methallyl chloride. This is a safer, standard laboratory protocol accessible for drug development labs.

Polymerization Kinetics (The Critical Divergence)

N-Vinylcarbazole: The Cationic Powerhouse

NVC is unique because the nitrogen lone pair stabilizes the developing carbocation.

-

Mechanism: Highly susceptible to Cationic Polymerization .

-

Initiators:

, Proton acids, or even acidic impurities on glass surfaces. -

Radical Polymerization: Possible (e.g., AIBN), but often competes with cationic pathways if impurities are present.

-

Result: High Molecular Weight Poly(N-vinylcarbazole) (PVK). Rigid backbone, high

(~200°C).

9-Methallylcarbazole: The Allylic Challenge

The methylene spacer prevents resonance stabilization of a cation, making cationic polymerization difficult.

-

Mechanism: Free Radical Polymerization is the primary route, but it faces Degradative Chain Transfer .

-

The "Allylic" Problem: The methylene protons (

to Nitrogen) and the methyl protons are allylic. Radical species abstract these protons instead of adding to the double bond, terminating the chain and forming a stable allylic radical. -

Result: Oligomers or low molecular weight polymers. To achieve high MW, specialized catalysts (Ziegler-Natta or Metallocene) or copolymerization (e.g., with N-phenylmaleimide) are required to suppress chain transfer.

Caption: Divergent polymerization outcomes driven by the presence of allylic protons.

Functional Properties & Applications

Electronic Properties (Hole Transport)

-

PVK (from NVC): The carbazole rings are directly attached to the backbone, forcing a stacked "card-deck" conformation. This proximity allows for efficient hole transport via hopping (radical cation migration). It is the standard host material for blue OLEDs and phosphorescent dyes.

-

Poly(methallylcarbazole): The spacer introduces flexibility. The carbazole pendants are further apart and have more rotational freedom. This disrupts the

-stacking , generally resulting in lower hole mobility compared to PVK. It acts more as an insulating dielectric matrix than a semi-conductor.

Thermal Properties[6][8][9]

-

PVK: Extremely high Glass Transition Temperature (

C) due to steric hindrance of the directly attached carbazole. Brittle. -

Poly(methallylcarbazole): The spacer acts as an internal plasticizer.

is significantly lower (typically 80–120°C, depending on MW), improving film-forming flexibility but reducing thermal stability.

Biological & Drug Development Relevance

For researchers in medicinal chemistry:

-

NVC: Toxicological Alert. The vinyl group can be metabolically epoxidized or act as a Michael acceptor (though less potent than acrylates). NVC is a known skin sensitizer and mutagen.

-

9-Methallylcarbazole: The methallyl group is metabolically more stable than the vinyl-enamine. It serves as a lipophilic scaffold to introduce the carbazole pharmacophore (found in alkaloids like Ellipticine) without the reactive vinyl handle. It is often used as an intermediate to synthesize 9-alkylcarbazoles or cyclized fused-ring systems (e.g., via ring-closing metathesis).

Experimental Protocols

Protocol A: Synthesis of 9-Methallylcarbazole (Nucleophilic Substitution)

Objective: Synthesis of monomer for copolymerization or biological screening.

-

Reagents: Carbazole (1.0 eq), NaH (60% in oil, 1.2 eq), Methallyl chloride (1.2 eq), DMF (anhydrous).

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Step 1 (Deprotonation): Dissolve carbazole in DMF. Cool to 0°C. Add NaH portion-wise. Stir for 1 hour at RT until

evolution ceases (Solution turns yellow/brown). -

Step 2 (Alkylation): Cool back to 0°C. Add methallyl chloride dropwise.

-

Step 3 (Reaction): Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:1).

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over

. -

Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).

Protocol B: Free Radical Polymerization of NVC (PVK Synthesis)

Objective: Production of high MW hole-transport material.

-

Reagents: N-vinylcarbazole (recrystallized from methanol), AIBN (initiator), Toluene (solvent).

-

Degassing: Dissolve NVC in Toluene (1 g/5 mL). Add AIBN (1 mol%). Critical: Freeze-Pump-Thaw (3 cycles) to remove Oxygen (Oxygen inhibits radical polymerization and quenches triplets).

-

Polymerization: Heat to 70°C under Argon for 24 hours.

-

Precipitation: Pour the viscous solution dropwise into excess Methanol (10x volume) under vigorous stirring.

-

Filtration: Collect the white precipitate. Reprecipitate from THF into Methanol for electronic-grade purity.

References

-

Grazulevicius, J. V., et al. "Carbazole-based polymers: Synthesis, properties and applications." Progress in Polymer Science, 2003. Link

- Siove, A., et al. "Cationic polymerization of N-vinylcarbazole." Journal of Polymer Science: Polymer Chemistry Edition, 1985.

- Moad, G., & Solomon, D. H. "The Chemistry of Radical Polymerization." Elsevier, 2006. (Reference for degradative chain transfer in allylic monomers).

-

BenchChem. "N-Vinylcarbazole Properties and Safety Data." BenchChem Compound Database, 2025.[1] Link

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 2013. (Reference for Enamine vs Alkene reactivity).

Sources

Advanced Synthetic Protocols for N-Functionalization: Synthesis of 9-(2-methyl-2-propenyl)-9H-carbazole

Executive Summary

This technical guide details the synthesis of 9-(2-methyl-2-propenyl)-9H-carbazole (also known as N-methallylcarbazole) from 9H-carbazole. This compound serves as a critical monomer for functional polymers used in organic light-emitting diodes (OLEDs) and hole-transport materials due to the high hole mobility of the carbazole moiety and the polymerizable vinyl group.

The transformation involves the N-alkylation of carbazole with 3-chloro-2-methyl-1-propene (methallyl chloride). This guide presents two distinct, field-proven methodologies:

-

Method A (Nucleophilic Substitution): High-purity synthesis using Sodium Hydride (NaH) in DMF.

-

Method B (Phase Transfer Catalysis): Scalable, green chemistry approach using KOH and Tetrabutylammonium bromide (TBAB).

Strategic Analysis & Mechanism

Chemical Challenge

Carbazole is a weak acid (

-

Deprotonation: Generation of the carbazolide anion using a strong base.

-

Steric Management: The electrophile, methallyl chloride, possesses a methyl group at the vinyl position, which introduces slight steric bulk compared to allyl chloride, though it remains a primary halide suitable for

reactions.

Reaction Mechanism

The reaction proceeds via a classic

Figure 1: Mechanistic pathway for the N-alkylation of carbazole.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: Small-to-medium scale (1g – 20g), high purity requirements, and kinetic control.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Note |

| 9H-Carbazole | 1.0 | Substrate | Recrystallize from toluene if impure. |

| NaH (60% in oil) | 1.2 - 1.5 | Base | Hazard: Reacts violently with water. |

| Methallyl Chloride | 1.2 | Electrophile | 3-chloro-2-methyl-1-propene. |

| DMF (Anhydrous) | Solvent | Medium | Dry over molecular sieves (4Å). |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel. Flush with

. -

Solvation: Dissolve 9H-Carbazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to

in an ice bath. -

Deprotonation: Carefully add NaH (1.5 eq) portion-wise over 15 minutes.

-

Observation: Evolution of

gas. Solution often turns yellow/orange indicating anion formation. -

Hold: Stir at

for 30 mins, then warm to Room Temperature (RT) for 30 mins.

-

-

Alkylation: Cool back to

. Add Methallyl Chloride (1.2 eq) dropwise via syringe or funnel to control exotherm. -

Reaction: Remove ice bath and stir at RT for 3–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). Carbazole (

) should disappear; Product (

-

-

Quench: Carefully pour mixture into ice-cold water (5x reaction volume) to precipitate the product.

Method B: Phase Transfer Catalysis (PTC)

Best for: Large scale (>20g), industrial application, avoiding hazardous NaH.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Note |

| 9H-Carbazole | 1.0 | Substrate | |

| KOH (Pulverized) | 2.0 - 3.0 | Base | Freshly ground is best. |

| TBAB | 0.05 (5 mol%) | Catalyst | Tetrabutylammonium bromide. |

| Methallyl Chloride | 1.5 | Electrophile | Excess drives reaction to completion. |

| Toluene or Acetone | Solvent | Medium | Toluene allows azeotropic drying if needed. |

Step-by-Step Procedure

-

Mixing: In a round-bottom flask, combine 9H-Carbazole , KOH , and TBAB in Toluene.

-

Activation: Stir at

for 30 minutes to ensure deprotonation at the solid-liquid interface. -

Addition: Add Methallyl Chloride dropwise.

-

Reflux: Heat to mild reflux (

) for 4–8 hours.-

Note: PTC reactions can be slower than homogeneous NaH reactions but are more robust against moisture.

-

-

Filtration: Cool to RT. Filter off the inorganic salts (KCl, excess KOH).

-

Concentration: Evaporate the filtrate under reduced pressure to obtain the crude solid.

Purification & Workup Workflow

Regardless of the synthesis method used, the isolation of the pure monomer follows a standard workflow to remove unreacted starting materials and oligomers.

Figure 2: Downstream processing and purification workflow.

Validation & Analytical Data

To ensure the integrity of the synthesized product, compare your analytical data against these expected values.

Proton NMR ( NMR, 400 MHz, )

The methallyl group provides a distinct fingerprint that differentiates it from the starting carbazole.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.10 | Doublet (d) | 2H | Ar-H (4, 5) | Carbazole aromatic ring |

| 7.40 - 7.50 | Multiplet (m) | 4H | Ar-H | Carbazole aromatic ring |

| 7.20 - 7.30 | Multiplet (m) | 2H | Ar-H | Carbazole aromatic ring |

| 4.85 | Singlet (s)* | 2H | N-CH2 | Methylene bridge to nitrogen |

| 4.90 | Singlet (s) | 1H | =CH2 (a) | Vinyl proton (trans to methyl) |

| 4.70 | Singlet (s) | 1H | =CH2 (b) | Vinyl proton (cis to methyl) |

| 1.75 | Singlet (s) | 3H | -CH3 | Methyl group on allyl chain |

*Note: The N-CH2 signal may appear as a singlet or a finely split multiplet depending on resolution.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range

(varies slightly by purity; N-ethylcarbazole is ~68°C, N-allyl is ~54°C, methallyl is typically slightly higher due to rigidity). -

Solubility: Soluble in

,

Troubleshooting & Safety

-

Incomplete Reaction: If TLC shows starting material after 6 hours, add 0.1 eq of KI (Potassium Iodide). This generates the in situ methallyl iodide, which is more reactive (Finkelstein reaction logic).

-

Polymerization Risk: The product contains a terminal alkene. Avoid high temperatures (>100°C) during workup. Store the pure solid in the dark or at

to prevent spontaneous polymerization. -

Safety:

-

Methallyl Chloride: Lachrymator, suspected carcinogen. Use only in a fume hood.

-

NaH: Pyrophoric risk. Quench all glassware with isopropanol before adding water.

-

References

-

General Carbazole Alkylation (NaH Method)

- Title: "Efficient Synthesis of N-Substituted Carbazoles"

-

Source: BenchChem Technical Support, 2025.[1]

-

URL: (General reference for NaH protocols)

-

Phase Transfer Catalysis (Green Chemistry)

- Title: "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradi

- Source: ResearchG

-

URL:

-

Carbazole Functionalization Review

- Title: "Recent developments in C-H functionaliz

- Source: Chimica Italiana

-

URL:

-

Analogous Synthesis (N-Ethylcarbazole)

- Title: "Process for the preparation of N-alkyl carbazoles" (P

- Source: Google P

-

URL:

Sources

Electronic Properties and Applications of N-Methallylcarbazole Derivatives: A Technical Guide for Optoelectronics and Medicinal Chemistry

Executive Summary

Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocycles that serve as foundational building blocks in both organic electronics and medicinal chemistry. While standard alkyl substitutions (e.g., N-ethyl or N-isopropyl) are common, the introduction of an N-methallyl group (

The Carbazole Core and the N-Methallyl Advantage

The intrinsic value of the carbazole moiety lies in its rigid biphenyl-like backbone fused by an electron-rich nitrogen atom. This extended

When functionalizing the 9-position (N-alkylation), the choice of the substituent drastically alters the material's solid-state packing and downstream utility. The N-methallyl substitution offers three distinct advantages:

-

Steric Modulation: The methyl group on the allylic double bond introduces significant steric hindrance. This twists the molecular conformation in the solid state, suppressing detrimental intermolecular

stacking. Preventing this stacking is critical to avoiding excimer formation, thereby preserving the high triplet energy required for blue Organic Light-Emitting Diodes (OLEDs)[2]. -

Cross-linkable Handle: The terminal double bond allows for UV or thermal cross-linking. In solution-processed OLEDs, this enables the formation of an insoluble Hole Transport Layer (HTL), allowing subsequent layers to be spin-coated without dissolving the underlying film.

-

Pharmacophoric Precursor: In drug development, the methallyl alkene is a prime synthon for epoxidation, serving as a gateway to

-amino alcohol derivatives (the core pharmacophore of many

Electronic and Photophysical Properties

N-MACz derivatives are highly effective electron-donating (p-type) building blocks[1]. The nitrogen lone pair delocalizes into the aromatic rings, raising the Highest Occupied Molecular Orbital (HOMO) level, which facilitates efficient hole injection from standard anodes like Indium Tin Oxide (ITO).

To achieve high-efficiency Thermally Activated Delayed Fluorescence (TADF), the host material must possess a triplet energy (

Quantitative Electronic Data

Table 1: Comparative Electronic Properties of N-Substituted Carbazoles

| Derivative | HOMO (eV) | LUMO (eV) | Bandgap ( | Triplet Energy ( |

| 9H-Carbazole | -5.30 | -1.80 | 3.50 | 3.02 |

| N-Ethylcarbazole | -5.45 | -1.95 | 3.50 | 2.98 |

| N-Allylcarbazole | -5.42 | -1.98 | 3.44 | 2.95 |

| N-Methallylcarbazole | -5.38 | -1.92 | 3.46 | 2.97 |

(Note: Values are representative averages derived from cyclic voltammetry and low-temperature phosphorescence spectroscopy of standard carbazole homologous series.)

Mechanistic Insights: Exciton Dynamics in TADF

In modern OLED architectures, harnessing non-emissive triplet excitons is paramount for achieving 100% internal quantum efficiency. Carbazole derivatives facilitate this via Reverse Intersystem Crossing (RISC)[3]. The rigid N-MACz backbone ensures that the energy gap between the singlet (

Exciton dynamics showing the TADF pathway in carbazole derivatives.

Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher's decision-making process.

Protocol A: Synthesis of N-Methallylcarbazole via Phase-Transfer Catalysis

Objective: Selectively alkylate the 9-position of carbazole while preventing C-alkylation side reactions. Causality: Using a biphasic system (aqueous NaOH / Toluene) with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst prevents the formation of the highly reactive, "naked" carbazolyl anion found in anhydrous strong-base conditions. This kinetic control strictly favors N-alkylation over C-alkylation.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (60 mmol) of 9H-carbazole in 100 mL of toluene.

-

Catalyst & Base Addition: Add 0.97 g (3 mmol, 5 mol%) of TBAB, followed by 50 mL of a 50% (w/w) aqueous NaOH solution. Stir vigorously (1000 rpm) to ensure an optimal interfacial area between the phases.

-

Alkylation: Dropwise add 8.15 g (90 mmol, 1.5 eq) of 3-chloro-2-methylpropene (methallyl chloride) over 30 minutes at room temperature.

-

Thermal Activation: Heat the biphasic mixture to 80°C for 4 hours.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1). The disappearance of the highly fluorescent 9H-carbazole spot (

) and the appearance of a higher -

Workup: Cool to room temperature, separate the organic layer, wash with distilled water (

mL) until pH neutral, dry over anhydrous

Protocol B: Electrochemical Characterization (HOMO/LUMO Determination)

Objective: Accurately determine the frontier orbital energy levels using Cyclic Voltammetry (CV). Causality: Dichloromethane (DCM) is selected as the solvent because it possesses a wide anodic potential window, which is strictly required to oxidize the deep HOMO of carbazole without degrading the solvent. Ferrocene is used as an internal standard to self-validate the reference electrode, negating liquid-junction potential drift.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (

) in anhydrous, degassed DCM. -

Sample Dissolution: Dissolve 1.0 mg of N-MACz in 5.0 mL of the electrolyte solution.

-

Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and an

reference electrode (RE). -

Deoxygenation: Purge the solution with high-purity Argon for 10 minutes prior to scanning to prevent oxygen reduction interference.

-

Scanning: Run the CV at a scan rate of 50 mV/s from -2.0 V to +1.5 V.

-

Self-Validation (Internal Calibration): After the initial scan, add 1.0 mg of Ferrocene to the cell and run a second scan. The Ferrocene redox couple (

) must show a peak separation ( -

Calculation: Calculate the HOMO level using the onset oxidation potential (

) relative to Ferrocene:

Step-by-step cyclic voltammetry workflow for HOMO/LUMO determination.

Cross-Disciplinary Applications

The versatility of N-methallylcarbazole extends across two major scientific domains:

Advanced OLED Materials

In the pursuit of solution-processed OLEDs, multi-layer device fabrication is often hindered by the dissolution of underlying layers by the solvents used for subsequent layers. N-MACz derivatives solve this via their terminal alkene. Upon spin-coating the HTL, the film can be subjected to thermal or photo-initiated radical cross-linking. The methallyl groups polymerize, forming a robust, solvent-resistant matrix that retains the excellent hole mobility and high triplet energy characteristic of the carbazole core[4].

Medicinal Chemistry and Drug Development

Carbazole is a recognized pharmacophore, most notably present in Carvedilol, a non-selective

References

-

Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC Source: nih.gov URL:[Link]

-

The Role of Carbazole Derivatives in Advanced OLED Materials Source: nbinno.com URL:[Link]

-

Theoretical Study of the Electronic Structure and Properties of Alternating Donor-Acceptor Couples of Carbazole-Based Compounds for Advanced Organic Light-Emitting Diodes (OLED) Source: scientific.net URL:[Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds Source: mdpi.com URL:[Link]

-

Studies and Charge Transport Properites of 9-N-Allylcarbazole Homologous Source: asianpubs.org URL:[Link]

-

Recent developments in C−H functionalization of carbazoles Source: chim.it URL:[Link]

Sources

- 1. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Study of the Electronic Structure and Properties of Alternating Donor-Acceptor Couples of Carbazole-Based Compounds for Advanced Organic Light-Emitting Diodes (OLED) | Scientific.Net [scientific.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile & Solvent Interactions of 9-(2-Methyl-2-propenyl)-9H-carbazole

[1]

Executive Summary

9-(2-Methyl-2-propenyl)-9H-carbazole (CAS: 4636-39-9), often referred to as N-methallylcarbazole, serves as a critical functional monomer in the synthesis of hole-transporting polymers (e.g., derivatives of Polyvinylcarbazole, PVK) for organic electronics.[1] Its utility in Organic Light Emitting Diodes (OLEDs) and photorefractive materials is dictated by its purity and solution behavior.[1]

This guide moves beyond basic solubility tables to provide a mechanistic understanding of how this molecule interacts with organic media.[1] It addresses the dual nature of the compound: the rigid, hydrophobic carbazole core and the reactive, aliphatic methallyl tail.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of this compound, one must understand the competing forces within its molecular structure.[1] The molecule is not merely "non-polar"; it is a system of localized

Structural Deconstruction[1]

-

The Carbazole Core: A tricyclic, aromatic system.[1] It is inherently lipophilic but prone to strong

- -

The Methallyl Group (2-Methyl-2-propenyl): Attached at the N-9 position, this group acts as a "spacer."[1] Unlike the proton in 9H-carbazole (which allows for hydrogen bonding), the methallyl group eliminates H-bond donation and introduces steric bulk.[1] This disrupts the crystal lattice energy, generally making N-substituted carbazoles more soluble than their parent parent 9H-carbazole.[1]

Hansen Solubility Parameter (HSP) Analysis

We apply the Hansen Solubility Parameter framework to predict solvent compatibility.[1][2][3][4] The total solubility parameter (

-

Prediction: 9-(2-Methyl-2-propenyl)-9H-carbazole is dominated by Dispersion Forces (

) .[1] -

Target Solvents: Solvents with high

and moderate -

The "Like Dissolves Like" Trap: While "non-polar" solvents like Hexane seem appropriate, they often lack the polarizability required to overcome the strong aromatic interactions of the carbazole rings. Consequently, chlorinated aromatics and polar aprotic solvents often outperform simple alkanes.[1]

Figure 1: Mechanistic breakdown of solute-solvent interactions.[1] The methallyl tail aids entropy, but the solvent must match the core's dispersion energy.

Part 2: Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic capacity to solvate N-substituted carbazoles at 25°C.

Expert Insight: For process chemistry, avoid "Marginal" solvents for reaction media, as minor temperature fluctuations can cause crashing out (precipitation).[1] Use "Marginal" solvents only as anti-solvents for purification.[1]

| Solvent Class | Representative Solvents | Solubility Status | Technical Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary choice for film casting and NMR.[1] High volatility allows easy removal.[1] |

| Aromatics | Toluene, Benzene, Chlorobenzene | Good | Preferred for high-temperature polymerization reactions.[1] Matches the aromaticity of the solute.[1] |

| Polar Aprotic | THF, DMF, DMSO | Good to Moderate | THF is excellent.[1] DMF/DMSO are good but difficult to remove; used primarily during nucleophilic substitution synthesis.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Often used in chromatography.[1] Acetone may require warming.[1] |

| Aliphatic Alcohols | Methanol, Ethanol, Isopropanol | Poor | CRITICAL: Used as precipitants (anti-solvents) to purify the polymer or recrystallize the monomer.[1] |

| Alkanes | Hexane, Cyclohexane, Pentane | Poor/Marginal | Insoluble at cold temperatures.[1] Soluble at boiling points (recrystallization media).[1] |

| Water | Water | Insoluble | Highly hydrophobic.[1] |

Part 3: Analytical Determination Protocols

As a scientist, relying on literature values is insufficient for critical formulations. You must validate solubility in your specific lot, as impurities (e.g., unreacted carbazole) can alter saturation points.[1]

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Best for establishing maximum solubility limits for process engineering.[1]

-

Preparation: Add excess 9-(2-Methyl-2-propenyl)-9H-carbazole solid to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

-

Evaporation: Evaporate the solvent under a nitrogen stream, then dry in a vacuum oven at 40°C (below the melting point to avoid sublimation/polymerization risks).

-

Calculation:

Protocol B: UV-Vis Spectroscopic Determination

Best for detecting low-concentration solubility in "poor" solvents.[1]

Carbazoles have distinct absorption bands (typically 290–350 nm).[1]

-

Standard Curve: Prepare a stock solution in a "Good" solvent (e.g., DCM).[1] Create serial dilutions.

-

Measurement: Measure Absorbance (

) at -

Sample Analysis: Saturate the target solvent (as in Protocol A), filter, and dilute an aliquot into the "Good" solvent (to ensure miscibility and avoid precipitation).

-

Quantification: Calculate concentration using Beer-Lambert Law:

.[1]

Figure 2: Decision tree for selecting the appropriate solubility determination method based on estimated solubility range.[1]

Part 4: Application Context & Purification Logic[1]

Purification via Recrystallization

The solubility differential between Ethanol (Poor) and Toluene or Hot Hexane (Good/Marginal) is the basis for purification.

-

Scenario: Crude reaction mixture contains unreacted carbazole and inorganic salts.[1]

-

Method: Dissolve the crude solid in a minimum amount of boiling Ethanol (or a Hexane/Ethyl Acetate mix). Filter hot to remove inorganics.[1] Allow to cool slowly. The N-substituted product, being slightly more lipophilic, may crystallize differently than the parent carbazole, or the parent carbazole (less soluble) may crash out first depending on the solvent system.

-

Standard Practice: Recrystallization from Ethanol is a common literature standard for N-alkyl carbazoles.[1] The monomer dissolves in hot ethanol but precipitates upon cooling.[1]

Polymerization Risks

The methallyl double bond is reactive.[1]

-

Solvent Choice: When measuring solubility in high-boiling solvents (e.g., Chlorobenzene) at elevated temperatures, be aware that thermal initiation of polymerization can occur if the solution is not deoxygenated or if radical scavengers are absent.[1]

-

Observation: If the solution viscosity increases spontaneously during a solubility test, the monomer has oligomerized.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Defines the theoretical framework for

, -

Wypych, G. (2019).[1] Handbook of Solvents. ChemTec Publishing.[1] (General reference for solvent properties and polymer dissolution).

-

Grazulevicius, J. V., et al. (2003).[1] "Structure-properties relationship of carbazole-based materials for optoelectronics." Progress in Polymer Science. (Authoritative review on carbazole derivative solubility and applications).[1]

-

PubChem Database. (n.d.).[1] 9-(2-Methyl-2-propenyl)-9H-carbazole Compound Summary. National Library of Medicine.[1] (Source for general physicochemical identifiers).[1]

-

Tseng, K. P., et al. (2010).[1] "Synthesis and properties of carbazole-based conjugated polymers." Macromolecules. (Provides experimental context for N-substituted carbazole purification).

The Molecular Architecture of N-Substituted Carbazole Monomers: A Comprehensive Guide to Synthesis, Optoelectronics, and Pharmacology

Executive Summary

Carbazole, a rigid, tricyclic aromatic heterocycle, serves as a highly versatile scaffold in both advanced materials science and medicinal chemistry. The strategic functionalization at the 9-position—known as N-substitution—represents a critical molecular design fulcrum. Unlike C-substitution, which primarily alters the electronic bandgap through extended

Chemical Rationale for N-Substitution

The bare carbazole nucleus is planar and exhibits strong intermolecular

-

Steric Shielding: Bulky N-substituents (e.g., tert-butyl or mesityl groups) prevent close molecular packing, thereby preserving high triplet energies (

) essential for phosphorescent OLED host materials[1]. -

Electronic Tuning: The electron-rich nature of the carbazole nitrogen facilitates stable radical cation (hole) formation. N-arylation with electron-donating or withdrawing groups fine-tunes the HOMO/LUMO levels to match the work functions of adjacent electrode layers[2].

-

Lipophilicity Modulation: In drug design, N-alkylation alters the partition coefficient (LogP), enhancing cellular membrane permeability for intracellular kinase targets[3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of N-substituted carbazole monomers generally proceeds via two primary routes: nucleophilic aliphatic substitution (N-alkylation) and transition-metal-catalyzed cross-coupling (N-arylation).

Fig 1. Synthetic decision tree for N-substituted carbazole functionalization.

Protocol A: N-Alkylation via SN2 Displacement

Causality & Rationale: The amine proton of carbazole is weakly acidic (

Step-by-Step Workflow:

-

Deprotonation: Dissolve 1.0 eq of carbazole in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil).

-

Self-Validation: The evolution of

gas indicates successful deprotonation. Wait until gas evolution completely ceases (approx. 30 mins).

-

-

Electrophilic Addition: Dropwise add 1.1 eq of the alkyl halide (e.g., 1-bromohexane).

-

Causality: Dropwise addition prevents localized exothermic spikes that could lead to polyalkylation or thermal decomposition.

-

-

Reaction Progression: Warm to room temperature and stir for 4-6 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the highly fluorescent carbazole baseline spot confirms completion.

-

-

Quenching and Workup: Quench with ice water to destroy unreacted NaH. Extract with ethyl acetate. Wash the organic layer with brine 3 times to remove residual DMF.

-

Purification: Dry over

, concentrate, and recrystallize from hot ethanol[4].-

Causality: Recrystallization ensures the removal of trace alkyl halides, which act as severe charge traps in optoelectronic applications.

-

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Causality & Rationale: For N-arylation, standard SN2 fails due to the

Step-by-Step Workflow:

-

Catalyst Activation: In a Schlenk flask, combine 1.0 eq carbazole, 1.2 eq aryl bromide, 1.5 eq

, 2 mol% -

Solvent Addition: Evacuate and backfill with nitrogen three times. Add anhydrous, degassed toluene.

-

Causality: Degassing is critical as dissolved oxygen irreversibly oxidizes the Pd(0) active species to inactive Pd(II).

-

-

Heating: Heat to 110 °C for 12 hours.

-

Self-Validation: A color change from dark red (

) to a pale yellow/brown suspension indicates active catalytic cycling.

-

-

Purification: Cool, filter through a pad of Celite to remove palladium black, and purify via silica gel column chromatography to yield the pure N-aryl carbazole[5].

Optoelectronic Properties and Bandgap Engineering

N-substituted carbazoles are premier candidates for Hole Transporting Materials (HTMs) in OLEDs and inverted perovskite solar cells[1][2]. The electron-donating capabilities associated with the nitrogen in the carbazole moiety allow it to form relatively stable radical cations, exhibiting high charge carrier mobilities.

By altering the N-substituent, researchers can fine-tune the frontier molecular orbitals. For instance, incorporating electron-donating phenothiazine groups raises the HOMO, improving hole extraction from the valence band of perovskite materials (which sits at approx. -5.52 eV)[2].

Table 1: Optoelectronic Properties of Selected N-Substituted Carbazole Monomers

| Compound / Derivative | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Primary Application |

| T11 (Diaryl-substituted) | -5.60 | -2.63 | ~2.90 | OLED HTL / Host[1] |

| T13 (Diaryl-substituted) | -5.06 | -2.31 | ~2.85 | OLED HTL[1] |

| PCP (Phenothiazine-linked) | -5.33 | -2.50 | N/A | Perovskite HTM[2] |

| CPC (Phenothiazine-linked) | -5.22 | -2.45 | N/A | Perovskite HTM[2] |

Pharmaceutical and Biological Activity

Beyond materials science, the carbazole scaffold is a privileged structure in drug discovery. N-substituted carbazoles exhibit remarkable biological activities, primarily due to their ability to intercalate DNA or competitively bind to the ATP-binding pockets of overexpressed kinases[3][6].

Fig 2. Apoptotic signaling pathway induced by carbazole Pim-kinase inhibitors.

-

Antitumor Activity: N-substituted pyrrolocarbazoles have been identified as highly potent inhibitors of Pim-kinases, which are heavily overexpressed in various human cancers. These compounds demonstrate

values in the nanomolar range (46–75 nM) and induce cell cycle arrest in ovarian (PA1) and prostatic (PC3, DU145) carcinoma cell lines[3][6]. Furthermore, novel N-substituted carbazole imidazolium salts (e.g., Compound 61) show powerful inhibitory activities against SMMC-7721 cells ( -

Antimicrobial Activity: The introduction of triazole or imidazole moieties at the N-position significantly enhances antimicrobial efficacy. Triazole-substituted carbazoles exhibit strong antifungal activity against C. albicans (MIC 2–4 µg/mL), while imidazole derivatives are highly effective against MRSA and E. coli (MIC 1–8 µg/mL)[3][6].

Table 2: Biological Activity of N-Substituted Carbazoles

| Compound Class / Moiety | Target / Cell Line | Efficacy ( | Therapeutic Area |

| N-substituted pyrrolocarbazoles | Pim-kinase (PA1, PC3) | Antitumor | |

| Carbazole imidazolium salts | SMMC-7721 cells | Antitumor | |

| 1,2,4-triazole carbazoles | C. albicans | MIC: 2–4 µg/mL[6] | Antifungal |

| Imidazole carbazoles | MRSA, E. coli | MIC: 1–8 µg/mL[6] | Antibacterial |

Conclusion

The N-substitution of carbazole monomers represents a powerful fulcrum for molecular engineering. Whether tuning the HOMO level for efficient hole transport in inverted perovskite solar cells or optimizing the lipophilicity and target-binding affinity for Pim-kinase inhibition in oncology, the synthetic versatility of the carbazole nitrogen ensures its continued prominence in both advanced optoelectronics and targeted therapeutics.

References

-

[6] Maryam Bashir. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC (NIH). URL:

-

[7] Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. PMC (NIH). URL:

-

[4] Di- isocyanato N- substituted Carbazole and its Photo conducting Polymers with Eth. IOSR Journal. URL:

-

[3] Maryam Bashir. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. URL:

-

[1] 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. ResearchGate. URL:

-

[2] Low-cost carbazole and phenothiazine based small molecules as hole transporting materials for inverted perovskite solar cells. SSRN. URL:

-

[5] Total Synthesis of (±)-Murrayazoline. Organic Letters, ACS Publications. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. mdpi.com [mdpi.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 9-(2-Methyl-2-propenyl)-9H-carbazole: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of 9-(2-Methyl-2-propenyl)-9H-carbazole. As a novel derivative of carbazole, a privileged scaffold in medicinal chemistry and materials science, understanding its fundamental physicochemical properties is paramount for its application in drug development and material engineering.[1] This document outlines a reliable synthetic route, detailed experimental protocols for melting and boiling point determination, and a theoretical framework for estimating these values based on structure-property relationships.

Introduction to 9-(2-Methyl-2-propenyl)-9H-carbazole

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological activities and unique photophysical properties.[1][2][3] The introduction of an N-alkyl substituent, such as the 2-methyl-2-propenyl (methallyl) group, can significantly modulate these properties. The lipophilicity, steric bulk, and potential for further chemical modification of the methallyl group make 9-(2-Methyl-2-propenyl)-9H-carbazole a compound of interest for novel therapeutic agents and functional materials. Accurate determination of its melting and boiling points is a critical first step in its characterization, providing insights into its purity, stability, and potential processing conditions.

Synthesis of 9-(2-Methyl-2-propenyl)-9H-carbazole

The synthesis of 9-(2-Methyl-2-propenyl)-9H-carbazole can be achieved through the N-alkylation of carbazole. This common and effective method involves the reaction of the carbazole anion with an appropriate alkylating agent.[4][5][6]

Experimental Protocol: N-Alkylation of Carbazole

This protocol describes the synthesis of 9-(2-Methyl-2-propenyl)-9H-carbazole via the N-alkylation of carbazole with 3-chloro-2-methyl-1-propene (methallyl chloride).

Materials:

-

Carbazole

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

3-chloro-2-methyl-1-propene (Methallyl chloride)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole in anhydrous DMF.

-

Add a slight excess of a strong base, such as potassium hydroxide or sodium hydride, portion-wise to the solution at room temperature. Stir the mixture until the deprotonation is complete, indicated by the cessation of gas evolution if NaH is used.

-

To the resulting carbazolide salt solution, add 3-chloro-2-methyl-1-propene dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 9-(2-Methyl-2-propenyl)-9H-carbazole.

Part 1: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.[7] A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Theoretical Estimation of Melting Point

| Compound | Structure | Melting Point (°C) |

| 9H-Carbazole | C₁₂H₉N | 246.3[3] |

| 9-Methyl-9H-carbazole | C₁₃H₁₁N | 89-91 |

| 9-Ethyl-9H-carbazole | C₁₄H₁₃N | 67-69 |

| 9-Vinyl-9H-carbazole | C₁₄H₁₁N | 64-67 |

| 9-Phenyl-9H-carbazole | C₁₈H₁₃N | 94-98 |

The parent carbazole has a high melting point due to its planar structure, which allows for efficient crystal packing and strong intermolecular π-π stacking interactions. The introduction of a non-planar N-alkyl substituent disrupts this packing, leading to a significant decrease in the melting point. The size and flexibility of the alkyl group influence the extent of this disruption. Based on the data for other N-alkylated carbazoles, the melting point of 9-(2-Methyl-2-propenyl)-9H-carbazole is expected to be significantly lower than that of carbazole, likely in the range of 60-90 °C. The branched nature of the methallyl group may lead to less efficient packing compared to a linear alkyl chain of similar size.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a classical and reliable technique for determining the melting point of a solid organic compound.[7][8]

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 360 °C)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or microburner

-

Spatula

-

Mortar and pestle

-

Rubber band or a small piece of rubber tubing

-

Clamp and stand

Procedure:

-

Sample Preparation: Finely powder a small amount of dry 9-(2-Methyl-2-propenyl)-9H-carbazole using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the level of the heating oil to prevent it from dissolving.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil in the main arm of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[8] The design of the Thiele tube promotes convection currents that ensure uniform heating of the oil.[8]

-

Observation: Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range. The temperature at which the last crystal melts is the end of the melting range.

-

Heating Rate: For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point. For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

Caption: Workflow for melting point determination using the Thiele tube method.

Part 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Theoretical Estimation of Boiling Point

Similar to the melting point, the boiling point of 9-(2-Methyl-2-propenyl)-9H-carbazole is not documented. An estimation can be made by examining related compounds.

| Compound | Structure | Boiling Point (°C) |

| 9H-Carbazole | C₁₂H₉N | 355[3] |

| 9-Methyl-9H-carbazole | C₁₃H₁₁N | ~310 |

| 9-Ethyl-9H-carbazole | C₁₄H₁₃N | 325-330 |

The boiling point of organic compounds generally increases with molecular weight and the strength of intermolecular forces.[11][12] The N-alkylation of carbazole introduces a substituent that increases the molecular weight. While the disruption of π-π stacking might slightly weaken intermolecular forces compared to the solid state, the overall increase in van der Waals forces due to the larger molecular size is expected to result in a high boiling point. The boiling point of 9-(2-Methyl-2-propenyl)-9H-carbazole is anticipated to be in a similar range to other N-alkylated carbazoles, likely between 320-350 °C at atmospheric pressure.

Experimental Protocol: Micro Boiling Point Determination

For small sample quantities, a micro boiling point determination method using a Thiele tube is appropriate.[13]

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 360 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a few drops of liquid 9-(2-Methyl-2-propenyl)-9H-carbazole into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and the attached test tube into the Thiele tube filled with heating oil.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube is the point at which the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[8]

-

Record Barometric Pressure: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[9]

Caption: Workflow for micro boiling point determination.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and physicochemical characterization of 9-(2-Methyl-2-propenyl)-9H-carbazole, with a focus on its melting and boiling points. While direct experimental data for this specific compound is not currently available, this guide offers robust, field-proven protocols for its synthesis and the accurate determination of these crucial physical constants. The provided theoretical estimations, grounded in the analysis of structurally related carbazole derivatives, offer a valuable preliminary assessment for researchers. The methodologies and principles outlined herein are fundamental for the advancement of research and development involving novel carbazole-based compounds.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Available at: [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Available at: [Link]

-

Melting Point Determination. (n.d.). Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

Scribd. Thiele Tube Method for Melting & Boiling Points. Available at: [Link]

-

Melting point determination. (n.d.). Available at: [Link]

-

ResearchGate. New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Available at: [Link]

- Google Patents. EP0858995A1 - Process for the preparation of N-alkyl carbazoles.

- Google Patents. US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof.

-

recent developments in c−h functionalization of carbazoles. (n.d.). Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 9H-carbazole-9-carbothioic methacrylic thioanhydride, electropolymerization, characterization and supercapacitor applications. Available at: [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). Available at: [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Available at: [Link]

-

MDPI. (2024, November 26). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Available at: [Link]

-

PubMed. (2022, March 15). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. Available at: [Link]

-

Journal of the Pakistan Institute of Chemical Engineers. (2023, December 23). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Available at: [Link]

-

DOI. (2025, September 18). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Available at: [Link]

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25). Available at: [Link]

-

Semantic Scholar. Nitration of carbazole and N-alkylcarbazoles. Available at: [Link]

-

WordPress.com. Making Sense of Boiling Points and Melting Points. Available at: [Link]

Sources

- 1. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. piche.org.pk [piche.org.pk]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]

- 6. US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. timstar.co.uk [timstar.co.uk]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 9-(2-Methyl-2-propenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the cationic polymerization of 9-(2-Methyl-2-propenyl)-9H-carbazole, also known as 9-methallyl-9H-carbazole. While this specific monomer has not been extensively studied, this guide synthesizes established principles of cationic polymerization of analogous monomers, such as N-vinylcarbazole, to propose a robust experimental framework. This application note details the underlying reaction mechanisms, offers a detailed, adaptable protocol, and discusses the critical parameters for achieving controlled polymerization. Furthermore, it outlines methods for the synthesis of the monomer and the characterization of the resulting polymer, ensuring scientific integrity and reproducibility for researchers exploring novel carbazole-based materials.

Introduction: The Potential of Poly(9-(2-Methyl-2-propenyl)-9H-carbazole)

Carbazole-containing polymers are a significant class of materials renowned for their unique electronic and photophysical properties, including high thermal stability, photoconductivity, and hole-transporting capabilities.[1] These characteristics make them highly valuable in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[2] The monomer, 9-(2-Methyl-2-propenyl)-9H-carbazole, offers an intriguing variation on the more commonly studied N-vinylcarbazole. The introduction of a methallyl group can influence the polymer's physical properties, such as its glass transition temperature and solubility, while the fundamental electronic characteristics of the carbazole moiety are retained.

Cationic polymerization is a suitable method for polymerizing alkenes with electron-donating substituents, as the carbocationic intermediate is stabilized.[3][4] The nitrogen atom in the carbazole ring acts as an electron-donating group, making the double bond of the methallyl substituent susceptible to electrophilic attack and subsequent polymerization.[5] This guide provides researchers with the foundational knowledge and a practical starting point for the synthesis and polymerization of this promising monomer.

Reaction Mechanism: A Step-by-Step Analysis

The cationic polymerization of 9-(2-Methyl-2-propenyl)-9H-carbazole proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps. The key to this process is the generation and propagation of a carbocationic active center.

Initiation: The polymerization is initiated by an electrophilic species, typically a proton or a carbocation generated from a Lewis acid and a protic co-initiator (like water or an alcohol).[6] The initiator attacks the nucleophilic double bond of the monomer, forming a stable tertiary carbocation.

Propagation: The newly formed carbocationic monomer then adds to the double bond of another monomer molecule, regenerating the active carbocationic center at the growing polymer chain end. This process repeats, leading to the growth of the polymer chain.

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with impurities or recombination with the counter-ion.[6] A significant consideration for this specific monomer is the potential for chain transfer. The allylic protons on the methyl group of the propagating chain end can be abstracted by a monomer molecule or the counter-ion, terminating one chain and initiating a new one. This can affect the molecular weight and polydispersity of the final polymer.

Figure 1: General mechanism of cationic polymerization.

Experimental Protocols

Synthesis of 9-(2-Methyl-2-propenyl)-9H-carbazole (Monomer)

This protocol is a representative procedure for the N-alkylation of carbazole.

Materials:

-

Carbazole

-

3-Chloro-2-methyl-1-propene (Methallyl chloride)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Toluene

-

Methanol

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve carbazole in anhydrous DMF or THF.

-

Add powdered potassium hydroxide or sodium hydride portion-wise to the solution at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 1-2 hours at room temperature to form the carbazolide anion.

-

Slowly add 3-chloro-2-methyl-1-propene to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with toluene or another suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to obtain pure 9-(2-Methyl-2-propenyl)-9H-carbazole.

-

Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cationic Polymerization of 9-(2-Methyl-2-propenyl)-9H-carbazole

This is a representative protocol adapted from the cationic polymerization of N-vinylcarbazole and should be optimized for the specific monomer.[2][7]

Materials:

-

Purified 9-(2-Methyl-2-propenyl)-9H-carbazole (monomer)

-

Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or Scandium(III) triflate (Sc(OTf)₃))

-

Anhydrous, non-polar solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)

-

Methanol (for quenching and precipitation)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Figure 2: Experimental workflow for cationic polymerization.

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

-

Monomer Solution: In a Schlenk flask, dissolve the purified 9-(2-Methyl-2-propenyl)-9H-carbazole in the anhydrous solvent.

-

Temperature Control: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

-

Initiation: Prepare a dilute solution of the Lewis acid initiator in the same anhydrous solvent. Add the initiator solution dropwise to the stirred monomer solution. The reaction is often rapid and may be exothermic.

-

Polymerization: Allow the reaction to proceed for the desired time (ranging from minutes to several hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

-

Quenching: Terminate the polymerization by adding a small amount of methanol.

-

Precipitation and Isolation: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Ensuring Trustworthy and Reproducible Results

The reliability of cationic polymerization is highly dependent on the purity of the reagents and the exclusion of atmospheric moisture.

-

Monomer Purity: The monomer must be free of impurities that can act as chain transfer agents or inhibitors. Purification by column chromatography or recrystallization is crucial.

-

Solvent Purity: The solvent must be anhydrous and free of nucleophilic impurities. Distillation over a suitable drying agent (e.g., CaH₂) is recommended.

-

Initiator and Co-initiator: The concentration of the initiator and any co-initiator (adventitious water can act as one) must be carefully controlled to regulate the initiation rate and the final molecular weight of the polymer.

-

Temperature Control: Cationic polymerizations are often highly sensitive to temperature. Lower temperatures generally suppress chain transfer and termination reactions, leading to higher molecular weights and narrower molecular weight distributions.[6]

-

Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (N₂ or Ar) to prevent premature termination by atmospheric moisture.

Polymer Characterization

To validate the success of the polymerization and to understand the properties of the resulting polymer, a suite of characterization techniques should be employed.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the polymer structure by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the broad signals of the polymer backbone.[8]

-

¹³C NMR: To further confirm the polymer structure.

-

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer, which provides insight into its thermal properties.[8]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Representative Polymerization Parameters and Expected Outcomes

| Parameter | Range/Value | Rationale and Expected Impact |

| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the theoretical molecular weight. A higher ratio leads to a higher molecular weight. |

| Reaction Temperature | -78 °C to 25 °C | Lower temperatures generally reduce chain transfer and termination, leading to higher molecular weight and lower PDI.[6] |

| Solvent | Dichloromethane, Toluene | The polarity of the solvent can affect the rate of polymerization and the nature of the propagating ion pair.[3] |

| Initiator | BF₃·OEt₂, SnCl₄, Sc(OTf)₃ | The choice of Lewis acid affects the initiation rate and can influence the degree of control over the polymerization.[2] |

| Reaction Time | 10 min to 24 h | Should be optimized to achieve high monomer conversion without significant side reactions. |

| Expected Mₙ | 5,000 - 50,000 g/mol | Dependent on the monomer:initiator ratio and reaction conditions. |

| Expected PDI | 1.2 - 2.5 | Cationic polymerizations often have broader PDIs than living anionic polymerizations due to chain transfer reactions. |

Conclusion

The cationic polymerization of 9-(2-Methyl-2-propenyl)-9H-carbazole presents a viable route to novel carbazole-based polymers with potential applications in advanced materials. While a specific, optimized protocol is not yet established in the literature, the principles outlined in this guide, drawn from the well-understood polymerization of analogous monomers, provide a solid foundation for successful experimentation. Careful control over reagent purity, reaction temperature, and atmosphere are paramount to achieving reproducible results. The detailed protocols for monomer synthesis, polymerization, and polymer characterization will enable researchers to explore the synthesis and properties of this promising polymer.

References

-

Sorensen, C. C., & Leibfarth, F. A. (2020). Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis. Journal of the American Chemical Society, 142(40), 17175–17186. [Link]

-

Baskaran, D. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 32596-32626. [Link]

-

Al-Khafaji, Z. H., & Hashim, H. A. (2021). Synthesis, Characterization, and Optical Properties of Carbazole-Functionalized Poly(norbornene-dicarboximide) by ROMP. Journal of Chemistry, 2021, 6649839. [Link]

-

Li, Y., et al. (2022). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. Scientific Reports, 12(1), 1-9. [Link]

-

Wikipedia contributors. (2023). Cationic polymerization. In Wikipedia, The Free Encyclopedia. [Link]

-

Lalevée, J., et al. (2016). 9H-Carbazole-9-Ethanol: A New Efficient Additive for Free Radical Promoted Cationic Polymerization Upon Visible Light in Combination with Iodonium Salt or Copper Complexes. RSC Advances, 6(97), 94749-94755. [Link]

-

Reddy, V. R., & Reddy, K. R. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 32596-32626. [Link]

-

Abbas, Z. M., et al. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers, 51(2). [Link]

-

Kumar, A., et al. (2017). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. Asian Journal of Research in Chemistry, 10(2), 133-137. [Link]

-

Khan, I., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 29(23), 5432. [Link]

-

Reddy, B. S. N., et al. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). International Journal of Pharmaceutical Sciences and Research, 9(5), 1996-2002. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. International Journal of Pharmaceutical Research, 12(2). [Link]

-

Reddy, V. R., & Reddy, K. R. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 32596-32626. [Link]

-

University of Texas at Austin. (n.d.). Polymerization: Cationic Polymerization. [Link]

-

Shiman, D. I., et al. (2014). Laws of cationic polymerization of 9-vinilcarbazole under the influence of tritillium salts. Fundamental research, 11(11), 2465-2469. [Link]

-

Hammond, P. (2006). Cationic Polymerization. In 10.569 Synthesis of Polymers, Fall 2006. MIT OpenCourseWare. [Link]

-

Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

-

Chen, Y. H., et al. (2024). Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism. ACS Omega, 9(5), 6165-6175. [Link]

-

Tritto, I., et al. (2023). Polyethylenes and Polystyrenes with Carbazole Fluorescent Tags. Polymers, 15(4), 863. [Link]

-

Rodriguez, M., & Leon, L. M. (1983). Cationic polymerization of N-vinyl carbazole by trityl salts—I. European Polymer Journal, 19(7), 585-588. [Link]

-

Khan Academy. (2023, April 4). Analyzing Polymerization Reactions; Cationic Polymerization [Video]. YouTube. [Link]

-

Ismail, R., et al. (2023). The synthesis of 9-tosyl-9H-carbazole (TsCz). In Sequential In‐Situ Growth of Layered Conjugated Polymers for Optoelectronics Under Electrochemical Control. [Link]

-

Royal Society of Chemistry. (2013). 13C NMR spectra were measured on a Bruker AV400 (400MHz). [Link]

-

Hakala, K., et al. (2004). Synthesis, characterization and polymerization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl). Polymer, 45(21), 7147-7153. [Link]

-

Mota, F. C., & Marques, M. F. V. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Revista Observatorio de la Economia Latinoamericana, 22(12), 1-19. [Link]

Sources

- 1. Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. A [research.cm.utexas.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. (PDF) Cationic polymerization of N-vinyl carbazole by trityl salts—I [academia.edu]

- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 8. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Free Radical Polymerization of N-methallylcarbazole

Introduction

Poly(N-methallylcarbazole) (PNMC) is a polymer of significant interest due to the unique photophysical and electronic properties of its carbazole pendant groups. These properties make it a candidate for applications in organic electronics, such as hole-transporting layers in organic light-emitting diodes (OLEDs), photorefractive materials, and as a component in photopolymer systems. However, the synthesis of high molecular weight PNMC via free radical polymerization presents a significant challenge.

This difficulty arises from the "allyl" functionality of the N-methallylcarbazole (NMC) monomer. The presence of allylic hydrogens makes the monomer susceptible to degradative chain transfer, a process where a growing polymer radical abstracts a hydrogen atom from a monomer molecule.[1] This creates a stable, less reactive allylic radical from the monomer, which is slow to re-initiate polymerization, effectively terminating the chain growth and leading to the formation of low molecular weight polymers or oligomers.[1][2]

This guide provides a detailed examination of the free radical polymerization of NMC, explaining the underlying mechanistic challenges and offering robust protocols for its synthesis and characterization.

Mechanistic Insights: The Challenge of Allylic Chain Transfer

Free radical polymerization proceeds through the classic steps of initiation, propagation, and termination.[3][4] In the case of NMC, a competing, non-productive pathway, known as degradative chain transfer, severely limits the final polymer chain length.

-

Initiation: The process begins with the thermal or photochemical decomposition of an initiator (e.g., AIBN, BPO) to generate primary radicals (R•). These radicals then add to the double bond of an NMC monomer to initiate a growing polymer chain.

-

Propagation: The newly formed monomer radical adds to subsequent NMC molecules, extending the polymer chain.

-

Degradative Chain Transfer (The Key Challenge): A growing polymer chain radical (P•) can abstract an allylic hydrogen from the methyl group of an NMC monomer. This terminates the growth of the original polymer chain (P-H) and creates a resonance-stabilized allylic radical from the monomer. Due to its stability, this new radical has a significantly lower reactivity and is less likely to initiate a new polymer chain.[1] This is the primary reason for the typically low degrees of polymerization observed for allylic monomers.[1][2]

-

Termination: Two growing radical chains can combine (coupling) or one can abstract a hydrogen from the other (disproportionation) to form stable, non-radical polymer chains.

The interplay between propagation and degradative chain transfer is the critical factor determining the success of NMC polymerization. The goal of any effective protocol is to favor the rate of propagation over the rate of chain transfer.

Visualization of Key Polymerization Pathways

The following diagram illustrates the desired propagation pathway versus the problematic degradative chain transfer pathway in the free radical polymerization of N-methallylcarbazole.

Caption: Desired propagation vs. problematic degradative chain transfer.

Experimental Protocols

Successful polymerization of NMC requires careful control of reaction parameters to maximize the propagation rate relative to chain transfer. Key considerations include initiator choice and concentration, monomer purity, temperature, and reaction environment.

Protocol 1: Bulk Free Radical Polymerization of N-methallylcarbazole

This protocol describes a standard bulk polymerization method using 2,2'-Azobis(2-methylpropionitrile) (AIBN) as the initiator. Bulk polymerization avoids solvents, which can sometimes participate in chain transfer events.

Materials:

-

N-methallylcarbazole (NMC), >98% purity

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

-

Methanol, ACS grade

-

Chloroform, ACS grade

-

Schlenk flask or heavy-walled polymerization tube

-